2,3-Dimethylbutan-2-amine
Overview
Description
Mechanism of Action
Target of Action
2,3-Dimethylbutan-2-amine is a primary aliphatic amine . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom
Mode of Action
As a primary aliphatic amine, it may interact with its targets through mechanisms common to amines, such as protonation or deprotonation, forming hydrogen bonds, and acting as a nucleophile in various chemical reactions .
Biochemical Pathways
Amines can participate in a wide range of biochemical reactions, including those involving proteins, nucleic acids, and other biomolecules .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.01 , which could influence its distribution and bioavailability.
Result of Action
As an amine, it may participate in a variety of biological reactions, potentially influencing cellular processes depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbutan-2-amine typically involves the alkylation of ammonia or primary amines with 2,3-dimethylbutane derivatives. One common method is the reductive amination of 2,3-dimethylbutanone using ammonia and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dimethylbutan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Comparison with Similar Compounds
2,3-Dimethylbutane: An isomer of hexane, used as a reference compound in studies of branched alkanes.
2,3-Dimethylbutan-2-ol: An alcohol derivative, used in organic synthesis and as a solvent.
Uniqueness: 2,3-Dimethylbutan-2-amine is unique due to its branched structure and the presence of an amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVPNRHJFZONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276851 | |
Record name | 2,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-75-2 | |
Record name | 2,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbutan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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